tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate
Description
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a carbamate derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a cyclopropyl ring, and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.
Properties
CAS No. |
2352987-95-0 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is often synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the cyclopropyl intermediate.
Carbamate Formation: The final step involves the reaction of the hydroxypropyl-cyclopropyl intermediate with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxypropyl chain, where halides or other nucleophiles replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopropyl ring and hydroxypropyl chain contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
tert-Butyl N-cyclopropylcarbamate: Does not have the hydroxypropyl chain, affecting its solubility and biological activity.
tert-Butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate: Similar structure but with a shorter hydroxyalkyl chain, leading to variations in its chemical behavior and applications.
Uniqueness
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is unique due to the combination of its tert-butyl group, cyclopropyl ring, and hydroxypropyl chain. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
